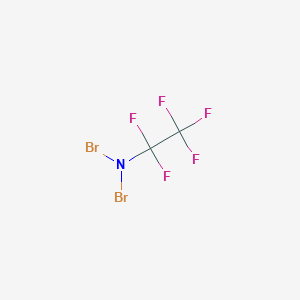
N-Bromo-N-(pentafluoroethyl)hypobromous amide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-N-(pentafluoroethyl)hypobromous amide is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of bromine and pentafluoroethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-N-(pentafluoroethyl)hypobromous amide typically involves the reaction of a suitable amide precursor with bromine or a brominating agent. Commonly used brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Bromo-N-(pentafluoroethyl)hypobromous amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Bromo-N-(pentafluoroethyl)hypobromous amide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in reactions with N-Bromo-N-(pentafluoroethyl)hypobromous amide include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from reactions involving N-Bromo-N-(pentafluoroethyl)hypobromous amide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated organic compounds, while reduction reactions can produce amines or other reduced species .
Scientific Research Applications
N-Bromo-N-(pentafluoroethyl)hypobromous amide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in antimicrobial treatments.
Mechanism of Action
The mechanism of action of N-Bromo-N-(pentafluoroethyl)hypobromous amide involves its ability to act as an oxidizing agent. The bromine atoms in the compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins and nucleic acids, resulting in various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Bromo-N-(pentafluoroethyl)hypobromous amide include:
N-Bromosuccinimide (NBS): A widely used brominating agent in organic synthesis.
N-Bromoacetamide: Another brominated amide with similar reactivity.
N-Bromophthalimide: Used in similar applications as a brominating agent.
Uniqueness
N-Bromo-N-(pentafluoroethyl)hypobromous amide is unique due to the presence of the pentafluoroethyl group, which enhances its stability and reactivity compared to other brominated amides. This makes it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
83696-32-6 |
|---|---|
Molecular Formula |
C2Br2F5N |
Molecular Weight |
292.83 g/mol |
IUPAC Name |
N,N-dibromo-1,1,2,2,2-pentafluoroethanamine |
InChI |
InChI=1S/C2Br2F5N/c3-10(4)2(8,9)1(5,6)7 |
InChI Key |
WGQAKIIJEPEGMS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(N(Br)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















